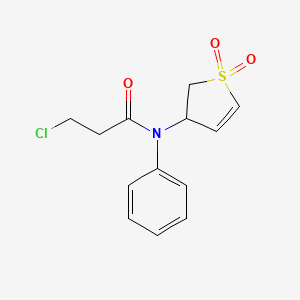

![molecular formula C21H18FN3S B2520016 2-(2,4-二甲基苯基)-4-[(4-氟苄基)硫代]吡唑并[1,5-a]哒嗪 CAS No. 1207035-19-5](/img/structure/B2520016.png)

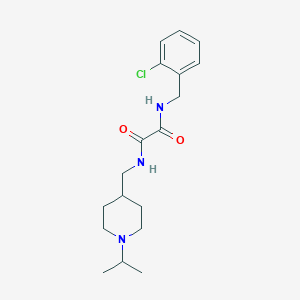

2-(2,4-二甲基苯基)-4-[(4-氟苄基)硫代]吡唑并[1,5-a]哒嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(2,4-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine" is a pyrazine derivative, which is a class of organic compounds characterized by a six-membered aromatic ring with two nitrogen atoms at opposite positions. Pyrazine derivatives are known for their diverse range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of pyrazine derivatives often involves the formation of the pyrazine ring through various methods, including cycloaddition reactions and ring transformation processes. For instance, the reaction of 2-thiocarbamoyl thiazolium salts with dimethyl acetylenedicarboxylate can proceed via a tandem [3+2] cycloaddition and an unprecedented ring transformation to produce functionalized thieno[2,3-b]pyrazine derivatives . Additionally, the synthesis of 2,5-di(aryleneethynyl)pyrazine derivatives can be achieved by a two-fold reaction of dibrominated pyrazine with ethynylarenes under Sonogashira conditions, which is a palladium-catalyzed cross-coupling reaction .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives can be elucidated using various spectroscopic methods and crystallography. For example, the crystal structure of a pyrazole derivative was confirmed using single crystal X-ray diffraction studies, which revealed intermolecular hydrogen bonds and π-π stacking interactions stabilizing the structure . Quantum chemical calculations, such as HOMO-LUMO gap analysis, can also provide insights into the electronic properties of these compounds .

Chemical Reactions Analysis

Pyrazine derivatives can undergo a variety of chemical reactions, including cyclocondensation, methylation, and cross-coupling reactions. The synthesis of a pyrazole derivative involved a cyclocondensation reaction of a benzylidene derivative with phenylhydrazine hydrochloride . Methylation reactions are also common, as seen in the synthesis of a 3-(4-chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, where dimethyl sulfate was used as the methylating agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives, such as their optoelectronic properties, can be studied through cyclic voltammetry and photoluminescence profiles. For instance, the UV-vis absorption and photoluminescence profiles of a di(phenylethynyl)pyrazine derivative were compared to those of a related compound, revealing red-shifted emission . The electrochemical behavior and energy levels of thieno[3,4-b]pyrazine-based copolymers were investigated, which is relevant for their application in photovoltaic devices .

科学研究应用

药物化学和抗癌活性

具有与 2-(2,4-二甲基苯基)-4-[(4-氟苄基)硫代]吡唑并[1,5-a]哒嗪 相似结构基序的化合物已被研究其抗癌特性。例如,新型氟代取代的苯并[b]吡喃衍生物与参考药物 5-氟脱氧尿苷相比,在低浓度下显示出抗肺癌活性 (Hammam, El-Salam, Mohamed, & Hafez, 2005)。类似地,一些新型吡唑并[3,4-d]嘧啶-4-酮衍生物的合成和评价显示出抗肿瘤活性,尤其针对 MCF-7 人乳腺癌腺癌细胞系 (Abdellatif, Abdelall, Abdelgawad, & Ahmed, 2014)。

材料科学中的合成和应用

基于噻吩并[3,4-b]哒嗪和 2,1,3-苯并噻二唑的供体-受体共聚物的合成展示了它们在光伏器件中的应用,突显了吡嗪衍生物在开发用于能量转换的新材料中的重要性 (Zhou et al., 2010)。

抗菌剂

查耳酮、吡唑啉、氨基嘧啶和嘧啶硫酮,它们在结构上与目标化合物相关,已被合成并筛选出其抗菌活性,显示出作为抗菌剂的希望 (Solankee & Patel, 2004)。

合成和功能化技术

对 3-氨基-4-氟吡唑的合成和新的 3-氨基-4-氟吡唑合成策略的研究展示了对功能化吡唑衍生物用于药物化学应用的持续兴趣 (Surmont, Verniest, De Schrijver, Thuring, ten Holte, Deroose, & de Kimpe, 2011)。

属性

IUPAC Name |

2-(2,4-dimethylphenyl)-4-[(4-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3S/c1-14-3-8-18(15(2)11-14)19-12-20-21(23-9-10-25(20)24-19)26-13-16-4-6-17(22)7-5-16/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNREHJVIKCLTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

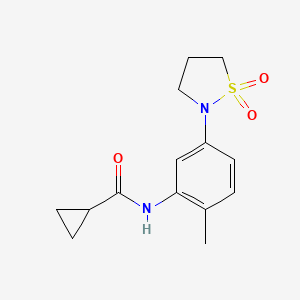

![6,7-Dimethyl-3-[2-oxo-2-(3-pyridin-4-yloxyazetidin-1-yl)ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2519933.png)

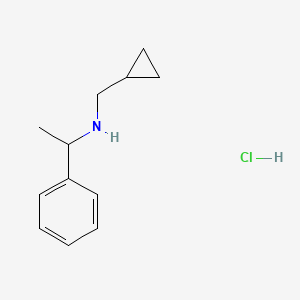

![4-Amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one](/img/structure/B2519942.png)

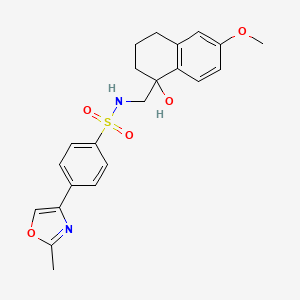

![3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide](/img/structure/B2519947.png)

![Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate](/img/structure/B2519948.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-(5-thiophen-2-ylfuran-2-yl)ethanol](/img/structure/B2519951.png)

![2-[(4-Fluorosulfonyloxyphenyl)sulfamoyl]-5-methylthiophene](/img/structure/B2519953.png)